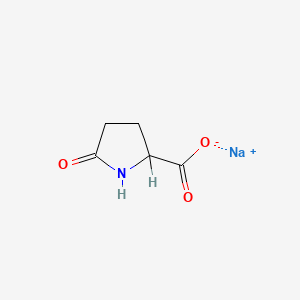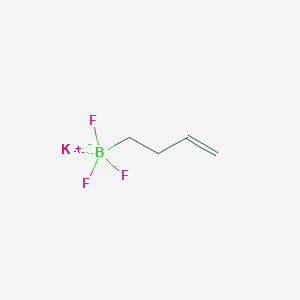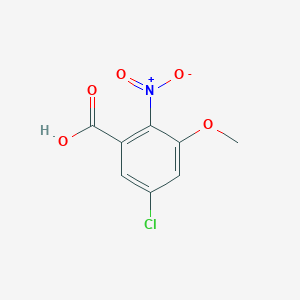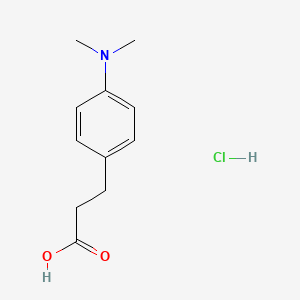
2-Chloro-4-(2-fluorophenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-fluorophenol” is a fluorinated building block . It has a linear formula of ClC6H3(F)OH and a molecular weight of 146.55 . It’s used in the enzymatic production of fluorocatechols .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, “2-Chloro-4-fluorophenol” has been used in the synthesis of various compounds . For instance, it was used in the enzymatic production of fluorocatechols .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-fluorophenol” can be represented as ClC6H3(F)OH . It’s also available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“2-Chloro-4-fluorophenol” is a solid with a refractive index of 1.53 . It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C . Its density is 1.344 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
2-Chloro-4-(2-fluorophenyl)-1-butene is a compound involved in the field of organic synthesis. It's worth noting that while direct studies on this specific compound are limited, it shares structural similarities with other fluorinated biphenyl compounds, which have been extensively studied. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory material. The development of efficient synthesis methods for such compounds is crucial due to their broad applications. Research has explored various synthesis routes, emphasizing the need for practical, cost-effective, and environmentally-friendly processes (Qiu, Gu, Zhang, & Xu, 2009).
Role in Polymer and Material Science
In polymer and material science, compounds like 2-Chloro-4-(2-fluorophenyl)-1-butene may serve as intermediates or building blocks. For example, the dimerization of ethylene, a process related to olefin chemistry to which our compound of interest is connected, is crucial for producing compounds like Butene-1. This compound is used to control the density of polyethylene products. Alphabutol technology, a method for Butene-1 production, highlights the importance of optimizing production processes to minimize operational issues, such as fouling, and enhance product selectivity (Alenezi, Manan, & Zaidel, 2019).
Applications in Gas Separation Techniques
Compounds structurally related to 2-Chloro-4-(2-fluorophenyl)-1-butene are studied for their potential in gas separation techniques. For instance, the use of supported ionic liquid membranes (SILMs) has shown promise in separating gases like CO2 from N2 and CH4. Understanding the physical chemistry of these systems is pivotal for setting benchmarks and guiding future research in gas separations. Studies emphasize the importance of focusing research efforts based on the successes and failures in the field (Scovazzo, 2009).
Environmental Applications
In environmental applications, the understanding of compounds structurally similar to 2-Chloro-4-(2-fluorophenyl)-1-butene is crucial. For example, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is a significant environmental concern. The study of decomposition methods for MTBE, which is extensively used in gasoline, highlights the need for environmentally-friendly solutions for dealing with toxic pollutants (Hsieh, Tsai, Chang, & Tsao, 2011).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, research into related compounds continues to be a vibrant field. For instance, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, have been found to exhibit a wide range of pharmacological applications .
Eigenschaften
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMOXIIZCWULU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641163 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluorophenyl)-1-butene | |
CAS RN |
731772-94-4 |
Source


|
| Record name | 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

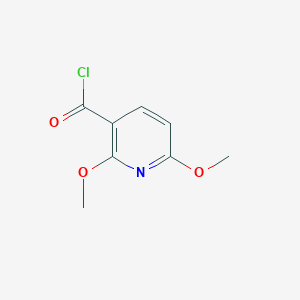
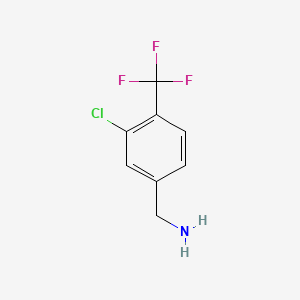
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
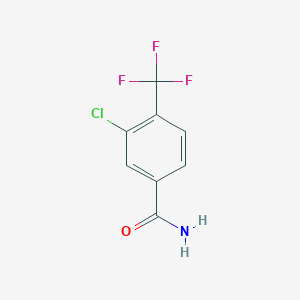
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
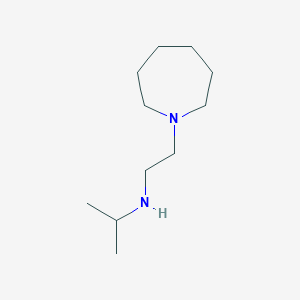

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)

